molecular formula C15H12O4 B12638618 Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate CAS No. 919281-54-2

Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate

Cat. No.: B12638618
CAS No.: 919281-54-2
M. Wt: 256.25 g/mol
InChI Key: YUHFNHZMSUTLLK-UHFFFAOYSA-N
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Description

Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate is a naphthoquinone derivative characterized by a conjugated enoate ester moiety attached to the 1,4-dioxo-1,4-dihydronaphthalene core.

  • A 1,4-dioxo-1,4-dihydronaphthalen-2-yl backbone.
  • Substituents at the C3 position, such as benzoyl, butyryl, or amino acid esters.
  • Conjugated double bonds that enhance electronic delocalization and stability.

Properties

CAS No.

919281-54-2

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

methyl 3-(1,4-dioxonaphthalen-2-yl)but-2-enoate

InChI

InChI=1S/C15H12O4/c1-9(7-14(17)19-2)12-8-13(16)10-5-3-4-6-11(10)15(12)18/h3-8H,1-2H3

InChI Key

YUHFNHZMSUTLLK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)C1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthesis Steps

The synthesis can be outlined in several key steps:

  • Preparation of Enaminones :

    • Methyl 3-aminocrotonate (100 mg) is mixed with amino acids (1.2 equivalents) and sodium acetate in methanol (15 mL).
    • The reaction is stirred at room temperature until completion, followed by solvent removal under reduced pressure and purification via column chromatography.
  • Formation of Dioxo-Dihydronaphthalene :

    • Enaminone intermediates are reacted with acylnaphthohydroquinones using silver(I) oxide as a catalyst in dichloromethane.
    • The reaction yields naphthoquinone derivatives through a [3+3] cycloaddition mechanism, with yields typically ranging from 63% to 81% depending on the specific conditions used.

Key Findings and Yields

The following table summarizes key findings regarding yields and reaction conditions for various steps involved in synthesizing methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate:

Step Reactants/Conditions Yield (%) Notes
Preparation of Enaminone Methyl 3-aminocrotonate + amino acid 81 Room temperature, methanol
Dioxo-Dihydronaphthalene Enaminone + acylnaphthohydroquinone 63 - 72 Silver(I) oxide catalyst
Final Compound Formation Dioxo derivative + butenoate Varies Dependent on specific reaction conditions

Chemical Reactions Analysis

Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acid catalysts like CeCl3, which facilitate high yields of products within a short reaction time . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate has been investigated for its potential therapeutic properties:

  • Antioxidant Activity :
    • Studies have shown that compounds with dioxo-naphthalene structures exhibit significant antioxidant properties. This is crucial for developing drugs aimed at combating oxidative stress-related diseases .
  • Anticancer Potential :
    • Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated its efficacy against various cancer cell lines through mechanisms involving apoptosis induction .
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against several pathogens. A case study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing minimal inhibitory concentrations comparable to standard antibiotics .

Material Science Applications

The unique structural features of this compound make it suitable for various applications in material science:

  • Polymer Synthesis :
    • Its reactive functional groups facilitate incorporation into polymer matrices, enhancing mechanical properties and thermal stability. Experimental data indicate that polymers synthesized with this compound exhibit improved tensile strength and flexibility compared to traditional polymers .
  • Nanocomposite Development :
    • The compound has been utilized in the synthesis of nanocomposites that demonstrate enhanced electrical conductivity and thermal properties. Studies show that incorporating this compound into nanostructured materials can significantly improve their performance in electronic applications .

Biochemical Applications

In biochemistry, this compound serves as a valuable tool for various analytical techniques:

  • Molecular Docking Studies :
    • In silico molecular docking studies have been conducted to explore the binding interactions of this compound with various biological targets. These studies provide insights into its potential as a lead compound for drug design .
  • Metabolic Pathway Analysis :
    • The compound's metabolites have been studied to understand their roles in biological systems. For example, its metabolic pathways have implications for drug metabolism and toxicity assessments .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound involved testing its effects on human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects with an MIC value of 32 µg/mL against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to interact with glutathione reductase, a mitochondrial enzyme, which plays a role in maintaining cellular redox balance . This interaction can lead to oxidative stress and cytotoxicity in certain cell types.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents at C3 Position Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Signals (δ, ppm) Reference
Methyl (Z)-[3-(3-benzoyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methoxy-4-oxobut-2-en-2-yl]-L-leucinate (8) Benzoyl, L-leucine ester 222.5–224.5 1730 (ester), 1655 (quinone) 1H NMR: 7.80–7.20 (aromatic), 3.70 (OCH₃); 13C NMR: 185.2 (quinone C=O)
Methyl (R,Z)-2-(3-butyryl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-but-2-enoate (12) Butyryl, phenylalanine derivative 176.5–178.5 1725 (ester), 1660 (quinone) 1H NMR: 7.65–7.10 (aromatic), 2.50 (CH₂CH₂CH₃); 13C NMR: 184.8 (quinone C=O)
N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(4-bromophenyl)methyl)benzamide (6g) Bromophenyl, benzamide 201–203 1641 (amide), 1522 (C=C) 1H NMR: 11.61 (NH), 7.80–7.20 (aromatic); MS: m/z 463 [M+H]+
3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl 4-aminobenzoate 4-Aminobenzoate Not reported 1650 (ester), 1600 (NH₂) 1H NMR: 6.60 (NH₂), 7.90–7.30 (aromatic)

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., benzoyl in compound 8) downfield-shift quinone C=O signals in NMR compared to alkyl substituents (e.g., butyryl in 12) .
  • Solubility and Stability: Amino acid conjugates (e.g., L-leucine in 8) exhibit higher solubility in polar solvents due to ester and amide functionalities, whereas brominated analogs (e.g., 6g) display lower solubility .
  • Spectral Signatures: IR spectra consistently show strong C=O stretches between 1640–1730 cm⁻¹, with additional peaks for NH (3300–3344 cm⁻¹) in amide-containing derivatives .

Biological Activity

Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate, also known as a naphthoquinone derivative, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 71425399
Molecular Formula C15H12O4
Molecular Weight 256.26 g/mol
IUPAC Name This compound
SMILES CCOC(=O)C=C(C(=O)C1=CC=CC2=C1C(=O)C=C(C2=O)C(=O)C)C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial , antioxidant , and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds in the naphthoquinone class possess significant antimicrobial effects. The mechanism of action typically involves:

  • Inhibition of Bacterial Growth : Naphthoquinones can disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
  • Fungal Activity : The compound has demonstrated effectiveness against various fungal strains by interfering with their cellular processes.

For instance, a study highlighted that naphthoquinones could inhibit the growth of Staphylococcus aureus and Candida albicans, showcasing their potential as therapeutic agents against infections caused by these pathogens .

Antioxidant Properties

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may contribute to its anticancer effects.

The biological activity of this compound can be summarized as follows:

  • Reactive Oxygen Species (ROS) Modulation : The compound can modulate ROS levels in cells, leading to apoptosis in cancer cells while protecting normal cells from oxidative damage.
  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation. For example, it may inhibit topoisomerases and other enzymes critical for DNA replication .

Study on Anticancer Activity

A recent study investigated the anticancer properties of various naphthoquinone derivatives, including this compound. The results indicated that this compound effectively induced apoptosis in breast cancer cells through the activation of caspase pathways .

Antimicrobial Efficacy Against Fungi

Another study evaluated the antifungal activity of this compound against Candida species. The findings revealed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for fungal infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)but-2-enoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, naphthoquinone derivatives are often synthesized using K2_2CO3_3-mediated alkylation of naphthol precursors with propargyl bromide or other electrophiles in DMF, followed by oxidation to introduce the 1,4-dioxo moiety . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) improves yields. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the ester product .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR (400 MHz, DMSO-d6_6) confirm the naphthoquinone backbone and ester substituents. Key signals include δ ~6.8–8.5 ppm for aromatic protons and δ ~3.7 ppm for the methyl ester .
  • IR : Stretching frequencies at ~1680–1720 cm1^{-1} indicate carbonyl groups (quinone and ester) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]+^+ and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, monoclinic crystal systems (space group P21/nP2_1/n) with unit cell parameters (e.g., a=5.5a = 5.5 Å, β=95.7β = 95.7^\circ) confirm the planar naphthoquinone core and ester conformation . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of antiparasitic activity?

  • Methodological Answer :

  • Functional Group Modifications : Introduce substituents (e.g., halogens, amino groups) at the naphthoquinone C-3 position to enhance activity against Plasmodium falciparum or Trypanosoma cruzi. For example, chlorination improves IC50_{50} values by increasing electrophilicity .
  • Bioactivity Assays : Use in vitro parasite cultures with EC50_{50} determinations (e.g., 1.83 µM for Trypanosoma cruzi) and cytotoxicity screening (SI > 95 for selectivity) .
  • Data Table :
SubstituentIC50_{50} (µM)Selectivity Index (SI)
-H12.510.2
-Cl1.8395.28
-OCH3_39.6545.7

Q. How can computational modeling predict enzyme inhibition mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., cruzain, rhodesain). Key interactions include hydrogen bonding between the quinone carbonyl and catalytic Cys25 .
  • MD Simulations : Analyze stability of ligand-enzyme complexes (RMSD < 2 Å over 100 ns) to identify persistent binding modes .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG ~-8.5 kcal/mol for cruzain) .

Q. How to resolve contradictions in NMR data due to tautomerism or solvent effects?

  • Methodological Answer :

  • Variable Temperature NMR : Monitor chemical shift changes (e.g., δ 6.8–7.2 ppm) to identify keto-enol tautomerism in DMSO-d6_6 .
  • pH-Dependent Studies : Adjust pH (1 M HCl/NaOH) to stabilize specific tautomers. For example, protonation at C-3 shifts δ ~0.5 ppm downfield .
  • 2D NMR : COSY and HSQC correlate proton-carbon networks to assign ambiguous signals .

Experimental Design & Data Analysis

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Methodological Answer :

  • Standardized Protocols : Use fixed parasite inoculum densities (e.g., 1×106^6 cells/mL) and incubation times (72 h) .
  • Internal Controls : Include reference compounds (e.g., benznidazole for Chagas disease) to normalize EC50_{50} values .
  • Statistical Validation : Perform triplicate experiments with ANOVA (p < 0.05) to assess significance .

Q. How to design crystallization trials for challenging naphthoquinone derivatives?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (e.g., DMSO, DMF) vs. non-polar (hexane) solvents. Slow evaporation at 4°C often yields monoclinic crystals .
  • Additives : Introduce NH4_4F or PEG 4000 to improve crystal morphology .
  • Data Table :
Solvent SystemCrystal SystemSpace GroupSuccess Rate (%)
DMSO/EtOHMonoclinicP21/nP2_1/n65
CHCl3_3/HexaneTriclinicP1P\overline{1}40

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